Undeca-4,7-dien-1-ol
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Overview
Description
Undeca-4,7-dien-1-ol is an organic compound characterized by its eleven-carbon chain with two double bonds located at the 4th and 7th positions and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undeca-4,7-dien-1-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where an appropriate alkyl halide reacts with magnesium in dry ether to form the Grignard reagent. This reagent then reacts with an aldehyde or ketone to form the desired alcohol after hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds under controlled conditions. The process often requires the use of palladium or platinum catalysts and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Undeca-4,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of undec-4,7-dienal or undec-4,7-dienone.
Reduction: Formation of undecan-1-ol.
Substitution: Formation of halogenated derivatives like undeca-4,7-dien-1-chloride.
Scientific Research Applications
Undeca-4,7-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of Undeca-4,7-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Undeca-5,10-dien-1-ol
- Undeca-6,10-dien-4,8-diyn-1-ol
- Undeca-4,7-dien-1-chloride
Uniqueness
Undeca-4,7-dien-1-ol is unique due to its specific placement of double bonds and the hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
104188-12-7 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undeca-4,7-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,7-8,12H,2-3,6,9-11H2,1H3 |
InChI Key |
LBNJQAYKVLZOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CCCCO |
Origin of Product |
United States |
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